5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine ring substituted with an amino group and a 3-methylbutyl side chain, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted tetrahydropyrimidine derivatives .
Scientific Research Applications
5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and potential biological activities.
3-Mercaptoalkyl-5-amino-1H-1,2,4-triazole: Known for its corrosion inhibition properties and studied for its protective effects on metals.
Uniqueness
5-Amino-1-(3-methylbutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and a 3-methylbutyl side chain.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-1-(3-methylbutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6(2)3-4-12-5-7(10)8(13)11-9(12)14/h5-6H,3-4,10H2,1-2H3,(H,11,13,14) |
InChI Key |
PINBUKSQUCYMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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